PYR14-TFSI (1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide) is a high-purity, room-temperature ionic liquid (RTIL) widely procured as an advanced electrolyte solvent and safety additive. Characterized by an exceptionally wide electrochemical window of approximately 5.5 V, it is fundamentally aprotic, hydrophobic, and non-volatile. Unlike conventional organic solvents, PYR14-TFSI exhibits outstanding thermal stability, resisting degradation at temperatures exceeding 200 °C. These baseline properties make it a critical precursor and solvent for next-generation energy storage systems, where high safety, wide operating voltage, and robust chemical inertness are mandatory procurement criteria .
Attempting to substitute PYR14-TFSI with more common imidazolium-based ionic liquids (such as EMI-TFSI) or standard organic carbonates (like EC/DEC) compromises critical system performance and safety. While EMI-TFSI offers higher ionic conductivity and lower viscosity, it suffers from severe cathodic instability against lithium metal, leading to continuous electrolyte decomposition and rapid cell failure[1]. Conversely, standard carbonate electrolytes lack the intrinsic thermal stability and fire safety required for high-energy-density applications, becoming highly volatile and flammable under thermal abuse. PYR14-TFSI uniquely balances robust solid electrolyte interphase (SEI) formation on reactive anodes with extreme thermal resilience, making it non-interchangeable for scale-up in solid-state and lithium-metal battery manufacturing [2].
When evaluated for lithium metal anode compatibility, PYR14-TFSI demonstrates significantly higher cathodic stability than the commonly used EMI-TFSI. In comparative cycling studies, electrolytes based on PYR14-TFSI supported approximately 1,000 stable cycles by forming a conductive, mossy Solid Electrolyte Interphase (SEI). In stark contrast, imidazolium-based alternatives (e.g., EMIM-BF4/EMI-TFSI) formed a dense, insulating layer that led to cell failure after only ~150 cycles due to continuous reductive decomposition [1]. This quantitative advantage in interfacial resistance and cycle life dictates its selection for lithium-metal battery procurement.
| Evidence Dimension | Lithium metal cycling stability |
| Target Compound Data | PYR14-TFSI: ~1,000 stable cycles (conductive SEI) |
| Comparator Or Baseline | EMI-based ILs: ~150 cycles to failure (insulating SEI) |
| Quantified Difference | >6x increase in cycle life |
| Conditions | Li metal anode cycling, room temperature |
Ensures long-term viability and prevents premature failure in lithium-metal battery systems, justifying the selection of pyrrolidinium over imidazolium cations.
PYR14-TFSI provides a substantially wider electrochemical stability window compared to conventional carbonate-based electrolytes. Quantitative measurements confirm an electrochemical window of up to 5.5 V vs. Li/Li+ for PYR14-TFSI, whereas standard carbonate mixtures (e.g., EC/DEC) typically oxidize and degrade around 4.3–4.5 V . This extended anodic stability prevents electrolyte breakdown when paired with next-generation high-voltage cathode materials (such as NMC or LNMO), making PYR14-TFSI an essential procurement choice for high-energy-density cell designs.
| Evidence Dimension | Electrochemical stability window |
| Target Compound Data | PYR14-TFSI: ~5.5 V vs. Li/Li+ |
| Comparator Or Baseline | Standard Carbonates (EC/DEC): ~4.3 - 4.5 V vs. Li/Li+ |
| Quantified Difference | ~1.0 V wider stability window |
| Conditions | Room temperature voltammetry |
Allows battery manufacturers to utilize high-voltage cathodes without risking oxidative electrolyte decomposition and gas generation.
While shorter-chain analogs like PYR13-TFSI offer slightly lower initial viscosity, PYR14-TFSI provides superior reductive stability and capacitance retention under high-temperature stress. In Electric Double Layer Capacitors (EDLCs) cycled at 55 °C, cells utilizing PYR-TFSI electrolytes with longer alkyl chains exhibited enhanced cycling stability. The increased steric hindrance of the butyl chain in PYR14-TFSI suppresses reductive decomposition compared to the propyl chain in PYR13-TFSI, resulting in more stable long-term capacity retention over 1,000 cycles at elevated temperatures [1].
| Evidence Dimension | High-temperature reductive stability and capacitance retention |
| Target Compound Data | PYR14-TFSI: Enhanced stability at 55 °C due to butyl chain steric protection |
| Comparator Or Baseline | PYR13-TFSI: Higher susceptibility to reductive decomposition at 55 °C |
| Quantified Difference | Improved long-term capacity retention at 55 °C |
| Conditions | EDLC galvanostatic charge-discharge cycling at 55 °C, 1000 cycles |
Guides buyers to select PYR14-TFSI over PYR13-TFSI when designing energy storage devices for high-temperature industrial or automotive environments.
Safety-focused procurement heavily favors PYR14-TFSI over traditional organic solvents due to its intrinsic thermal resilience. Thermodynamic studies under thermal abuse conditions demonstrate that PYR14-TFSI remains stable up to and often exceeding 200 °C, and is fundamentally non-flammable [1]. In contrast, conventional lithium-ion electrolytes containing volatile carbonates (e.g., DMC, DEC) have flash points below 35 °C and ignite readily under thermal runaway conditions. Replacing or doping carbonates with PYR14-TFSI drastically reduces the self-extinguishing time and overall fire risk of the electrolyte formulation.
| Evidence Dimension | Thermal stability limit and flammability |
| Target Compound Data | PYR14-TFSI: Stable >200 °C, non-flammable |
| Comparator Or Baseline | Carbonate solvents: Flash points <35 °C, highly flammable |
| Quantified Difference | Elimination of volatile ignition risk under thermal abuse |
| Conditions | Thermal abuse testing (fire, shortcut, overcharge simulations) |
Provides a quantifiable safety upgrade for EV and grid-storage battery procurement, mitigating the catastrophic risks of thermal runaway.
Directly following its superior cathodic stability and ability to form a conductive SEI layer (as opposed to imidazolium alternatives), PYR14-TFSI is highly recommended as a core solvent or additive in lithium-metal batteries. It prevents dendrite-induced short circuits and sustains long cycle life [1].
Because its electrochemical window extends to 5.5 V, PYR14-TFSI is the optimal choice for formulating electrolytes compatible with next-generation 5V-class cathodes (e.g., LNMO). It prevents the oxidative degradation that plagues standard carbonate electrolytes at high states of charge .
Leveraging its enhanced thermal stability and superior reductive stability compared to shorter-chain analogs like PYR13-TFSI, PYR14-TFSI is ideally suited for electric double-layer capacitors operating in harsh environments (e.g., 55 °C and above), such as automotive or aerospace power systems [2].
Irritant